2,5-Diaminobenzene-1,3-disulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-diaminobenzene-1,3-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O6S2/c7-3-1-4(15(9,10)11)6(8)5(2-3)16(12,13)14/h1-2H,7-8H2,(H,9,10,11)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNJPFLIBOTDKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)O)N)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570455 | |
| Record name | 2,5-Diaminobenzene-1,3-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6409-48-9 | |
| Record name | 2,5-Diaminobenzene-1,3-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Derivatization Chemistry
Precision Synthesis of 2,5-Diaminobenzene-1,3-disulfonic Acid
The precise synthesis of this compound requires a multi-step approach that carefully controls the introduction of substituents onto the benzene (B151609) ring. A common and logical pathway for synthesizing diaminobenzene disulfonic acids involves the reduction of a corresponding dinitrobenzene disulfonic acid precursor.
A plausible synthetic route would be:
Disulfonation: The initial step would involve the disulfonation of a suitable benzene derivative. Directing the sulfonic acid groups to the 1 and 3 positions is key.
Dinitration: The subsequent dinitration of the benzene-1,3-disulfonic acid would need to be performed under controlled conditions to favor the formation of the 2,5-dinitro isomer.
Reduction: The final and critical step is the reduction of the two nitro groups to amine groups. This is a well-established transformation in aromatic chemistry. A common method for this reduction is the Béchamp reduction, which uses iron filings in an acidic medium. google.com Another effective method is catalytic hydrogenation, for instance, using a Raney Nickel catalyst. researchgate.net The reduction of related compounds like 4,4′-dinitrostilbene-2,2′-disulfonic acid has been thoroughly investigated, providing a procedural basis for this type of conversion. researchgate.netresearchgate.net
This sequence ensures the correct placement of all four functional groups on the aromatic ring, leading to the target molecule.
Functionalization Strategies for Enhanced Material Performance
The dual functionality of this compound, possessing both nucleophilic amine groups and acidic sulfonic acid groups, opens up a vast landscape for chemical modification. These derivatization strategies are crucial for tailoring the molecule's properties for specific applications, such as enhancing solubility, thermal stability, or creating specific binding sites.
Amine Group Derivatization Reactions
The two primary amine groups are highly reactive and can undergo a variety of chemical transformations. These reactions are fundamental to incorporating the molecule into larger structures or altering its electronic properties. kkwagh.edu.in
Common Amine Derivatization Reactions:
Acylation: The reaction with acid chlorides or anhydrides yields stable N-aryl amides. This is a common strategy to modify the electronic nature of the amine or to link the molecule to other chemical entities.
Alkylation: Primary aromatic amines can react with alkyl halides to form secondary and tertiary amines, although controlling the degree of alkylation can be challenging. geeksforgeeks.org
Diazotization: Aromatic primary amines react with nitrous acid at low temperatures to form diazonium salts. geeksforgeeks.orgslideshare.net These salts are highly versatile intermediates that can be converted into a wide array of functional groups through Sandmeyer-type reactions. mnstate.edu
Below is a table summarizing potential derivatization reactions for the amine groups.
| Reagent Type | Reactant Example | Resulting Functional Group |
| Acid Halide | Acetyl Chloride | Amide (-NH-CO-CH₃) |
| Alkyl Halide | Methyl Iodide | Secondary/Tertiary Amine |
| Nitrous Acid | NaNO₂ / HCl | Diazonium Salt (-N₂⁺Cl⁻) |
Sulfonic Acid Moiety Modifications
The sulfonic acid groups (-SO₃H) are strongly acidic and primarily influence the compound's high polarity and water solubility. byjus.com Modifications of these groups can be used to create new linkages or to alter the molecule's solubility characteristics.
Potential Sulfonic Acid Modifications:
Esterification: Sulfonic acids can be converted into sulfonate esters. These esters are effective alkylating agents and serve as precursors in various organic syntheses. byjus.comresearchgate.net
Conversion to Sulfonyl Halides: Treatment with reagents like thionyl chloride can convert the sulfonic acid groups into more reactive sulfonyl chlorides (-SO₂Cl). These intermediates can then be reacted with amines or alcohols to form sulfonamides or sulfonate esters, respectively.
Desulfonation: The sulfonation of aromatic rings is often a reversible process. libretexts.org By treating the compound with hot aqueous acid, the sulfonic acid groups can potentially be removed, which can be useful as a strategic step in a more complex synthesis. wikipedia.org
Directed Synthesis of Schiff Base Adducts and Analogues
A particularly important reaction of primary aromatic amines is their condensation with aldehydes or ketones to form imines, commonly known as Schiff bases (-N=CH-R). wikipedia.org This reaction is typically straightforward, often requiring gentle heating in an appropriate solvent. unsri.ac.id
The reaction of a diamine like this compound with two equivalents of an aromatic aldehyde would produce a bis-Schiff base. These resulting molecules often possess interesting coordination chemistry and can act as ligands for metal ions. revistabionatura.comresearchgate.net The extended conjugation in these systems can also lead to unique optical and electronic properties. The choice of aldehyde allows for fine-tuning of the final Schiff base's structure and function. unsri.ac.id
Polymerization Pathways Incorporating this compound as a Monomer
The presence of two amine groups makes this compound an ideal candidate for use as a monomer in step-growth polymerization. The resulting polymers would be expected to have high thermal stability, while the sulfonic acid groups would impart hydrophilicity and proton conductivity, making them promising for applications like proton exchange membranes in fuel cells. mdpi.com
Polycondensation Mechanisms and Control (e.g., Polyimides)
One of the most significant polymerization pathways for aromatic diamines is polycondensation with aromatic dianhydrides to form polyimides. mdpi.com Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical stability. google.com
The synthesis of sulfonated polyimides typically involves a two-step process:
Poly(amic acid) formation: The diamine monomer reacts with a dianhydride (such as Pyromellitic dianhydride - PMDA) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at room temperature to form a soluble poly(amic acid) precursor.
Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical dehydration, which closes the imide ring and releases water.
The incorporation of sulfonic acid groups directly onto the diamine monomer is a key strategy for producing sulfonated polyimides. taylorfrancis.comresearchgate.net Using this compound as the monomer would likely lead to polyimides with a high ion exchange capacity (IEC), which is directly related to proton conductivity. taylorfrancis.com The properties of the final polymer can be controlled by the choice of the dianhydride co-monomer. elsevierpure.com
Below is a table listing common dianhydrides used in the synthesis of polyimides.
| Dianhydride Abbreviation | Full Chemical Name |
| PMDA | Pyromellitic dianhydride |
| BPDA | 3,3′,4,4′-Biphenyltetracarboxylic dianhydride |
| BTDA | 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride |
| ODPA | 4,4′-Oxydiphthalic anhydride |
| 6FDA | 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride |
The resulting sulfonated polyimides would be expected to exhibit a combination of mechanical robustness from the polyimide backbone and functional properties like ion conductivity from the pendant sulfonic acid groups, making them highly valuable for advanced material applications. mdpi.com
Copolymerization Techniques and Architectural Control
The synthesis of copolymers from this compound can be achieved through various polymerization methods, each offering different levels of control over the final polymer architecture. The choice of technique is crucial in determining whether the resulting copolymer has a random, block, or graft structure, which in turn dictates its macroscopic properties.
Chemical Oxidative Copolymerization:
One of the primary methods for copolymerizing aniline (B41778) derivatives, including sulfonated diamines, is chemical oxidative polymerization. This technique typically involves the use of an oxidizing agent, such as ammonium persulfate, in an acidic aqueous medium. When this compound is copolymerized with other aromatic monomers, such as p-phenylenediamine (B122844), this method generally leads to the formation of random copolymers. In these structures, the monomer units are distributed randomly along the polymer chain. The degree of sulfonation and the solubility of the resulting copolymer can be controlled by adjusting the molar ratio of the comonomers. For instance, the copolymerization of p-phenylenediamine with sulfonated diamines like 2,5-diaminobenzenesulfonic acid has been shown to improve the solubility of the resulting polymer in various solvents compared to the homopolymer of p-phenylenediamine.
Controlled Radical Polymerization (CRP) Techniques:
For more precise control over the copolymer architecture, advanced techniques such as controlled radical polymerization (CRP) are employed. These methods, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of well-defined block copolymers.
Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile technique for synthesizing polymers with controlled molecular weights and narrow polydispersity. However, the direct polymerization of monomers containing acidic protons, such as sulfonic acids, can be challenging due to potential interactions with the catalyst complex. To circumvent this, a common strategy involves the polymerization of a protected monomer, followed by a deprotection step to reveal the sulfonic acid group. While specific examples detailing the ATRP of this compound are not abundant in the literature, the general methodology has been successfully applied to other sulfonated monomers, such as p-phenyl styrene-sulfonate. This suggests a viable pathway for the synthesis of block copolymers containing segments derived from this compound.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is another powerful CRP method that offers excellent control over polymer architecture and is compatible with a wide range of functional monomers. The synthesis of block copolymers using RAFT typically involves the sequential polymerization of different monomers. An azide-terminated RAFT polymer can be synthesized and subsequently used in "click" reactions with alkyne-containing molecules, providing a versatile platform for creating complex polymer architectures. This approach could be adapted to incorporate this compound into well-defined block copolymers, enabling the creation of materials with distinct hydrophilic and hydrophobic domains.
Graft Copolymerization:
Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct from the backbone. The synthesis of graft copolymers containing sulfonated units can be achieved through several approaches:
"Grafting from": This method involves initiating the polymerization of a second monomer from active sites along a pre-existing polymer backbone. For example, a polymer backbone could be functionalized with initiator sites for ATRP, from which side chains containing sulfonated monomers could be grown.
"Grafting to": In this approach, pre-synthesized polymer chains with reactive end groups are attached to a polymer backbone with complementary functional groups.
"Grafting through": This technique involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with other monomers.
These grafting techniques provide a means to create complex, three-dimensional polymer architectures with tailored properties. For example, grafting hydrophilic side chains containing this compound onto a hydrophobic polymer backbone can lead to the formation of amphiphilic graft copolymers with applications in membranes and emulsifiers.
Post-Polymerization Sulfonation:
An alternative strategy to direct copolymerization with a sulfonated monomer is the post-polymerization sulfonation of a pre-existing copolymer. This involves synthesizing a copolymer with a monomer that is amenable to sulfonation, such as polystyrene, and then introducing the sulfonic acid groups in a subsequent chemical reaction. This method allows for the control of the degree of sulfonation by adjusting the reaction conditions. For example, a polystyrene-containing block copolymer can be selectively sulfonated to introduce sulfonic acid groups onto the polystyrene blocks.
Interactive Data Table: Copolymerization Studies of Sulfonated Aromatic Diamines
| Comonomer 1 | Comonomer 2 | Polymerization Method | Resulting Copolymer Architecture | Key Findings |
| p-phenylenediamine | 2,5-diaminobenzenesulfonic acid | Chemical Oxidative Polymerization | Random | Improved solubility compared to P(pPD) homopolymer. |
| p-phenylenediamine | 2-aminobenzenesulfonic acid | Chemical Oxidative Polymerization | Random | Degree of sulfonation up to 19%. |
| Styrene (protected sulfonate) | Other vinyl monomers | Atom Transfer Radical Polymerization | Block | Synthesis of well-defined block copolymers with subsequent deprotection to yield sulfonic acid groups. |
| Styrene | Bromoethylated poly(arylene ether sulfone) | Atom Transfer Radical Polymerization | Graft ("Grafting from") | Creation of graft copolymers with sulfonated polystyrene side chains after post-sulfonation. |
Applications in Sophisticated Materials Science and Engineering
Utilization as a Monomeric Unit in Polymer Architectures
The distinct chemical functionalities of 2,5-diaminobenzene-1,3-disulfonic acid and its isomers allow for its use as a specialized building block in polymerization reactions. The amino groups serve as reactive sites for chain growth, typically with dianhydrides to form polyimides, while the sulfonic acid groups are strategically incorporated into the polymer structure to introduce properties such as hydrophilicity, ion-exchange capability, and electrical polarizability.
Sulfonated polyimides (SPIs) are a significant class of materials being investigated as alternatives to perfluorinated membranes like Nafion® for proton exchange membrane (PEM) fuel cells. mdpi.comconicet.gov.ar The key to their function is the presence of sulfonic acid (-SO₃H) groups, which facilitate proton transport. mdpi.com One of the primary methods for creating SPIs is by incorporating a sulfonated monomer directly into the polymer backbone during synthesis, which allows for precise control over the degree of sulfonation and the distribution of ionic groups. conicet.gov.ar
Aromatic diamines containing sulfonic acid groups are essential monomers for this purpose. mrs-j.org By copolymerizing a sulfonated diamine, such as an isomer of diaminobenzenesulfonic acid, with a non-sulfonated diamine and a dianhydride, a series of SPIs with varying ion exchange capacities (IEC) can be produced. researchgate.net The IEC, a measure of the concentration of proton-donating sulfonic acid groups, is a critical parameter that directly influences the membrane's water uptake and proton conductivity. mdpi.com Research has shown that SPI membranes derived from sulfonated diamines can exhibit desirable proton conductivities, sometimes reaching levels comparable to or higher than Nafion 117, especially at high relative humidity. mrs-j.orgrsc.org These materials are prized for their excellent thermal and mechanical stability, inherent to the polyimide structure. niscpr.res.insci-hub.se The strategic use of sulfonated diamines helps in developing membranes with good water stability and low methanol (B129727) permeability, which is particularly advantageous for direct methanol fuel cells (DMFCs). researchgate.net
Below is a table summarizing the properties of representative sulfonated polyimide membranes synthesized using various sulfonated diamines, illustrating the typical performance metrics targeted in this field.
| Membrane ID | Sulfonated Diamine Used | IEC (meq/g) | Water Uptake (%) | Proton Conductivity (S/cm) | Temperature (°C) |
| NSPI-50 | Novel Sulfonated Diamine | 1.30 | 25.1 | ~0.09 | 100 |
| NTDA-BAPPSDS/mBAPPS (2/1) | BAPPSDS | 1.96 | 110 | ~0.10 | 80 |
| DHNH70 | DSDSA | 2.10 | 85 | 0.129 | 90 |
Data compiled from studies on various sulfonated polyimides to illustrate typical performance ranges. mdpi.commrs-j.orgrsc.org
Electrorheological suspensions (ERS) are a class of "smart materials" whose rheological properties, such as viscosity and yield strength, can be rapidly and reversibly changed by applying an external electric field. mdpi.com These materials typically consist of polarizable solid particles dispersed in a non-conductive oil. mdpi.com Polyimides are frequently studied for this application due to their high degree of aromaticity, which facilitates the formation of charge transfer complexes necessary for a strong electrorheological response. mdpi.com
Researchers have successfully synthesized polyimides using the sodium salt of 2,5-diaminobenzenesulfonic acid and 4,4′-(hexafluorisopropylidene)diphthalic anhydride. mdpi.com Suspensions of these polyimide particles in a silicone fluid exhibit a significant electrorheological effect. mdpi.comnih.gov When an electric field is applied, the polyimide particles become polarized and form chain-like structures along the field lines. mdpi.comnih.gov This structural change causes the suspension to transition from a low-viscosity, liquid-like state to a high-viscosity, viscoplastic state. mdpi.com The flow behavior of the suspension shifts from Newtonian to pseudoplastic upon the application of the electric field. mdpi.comnih.gov
The magnitude of the electrorheological response is dependent on both the electric field strength and the concentration of the polyimide particles in the suspension. mdpi.com Experimental results demonstrate a substantial increase in shear stress with an increasing electric field. mdpi.com
| Particle Concentration (wt%) | Electric Field (kV/mm) | Shear Stress Increase Factor |
| 6.6 | 4 | 4x |
| 15 | Not specified | 20x |
This data illustrates the significant electrorheological response of polyimide particles derived from the sodium salt of 2,5-diaminobenzenesulfonic acid. mdpi.com
The use of this compound and related monomers extends beyond PEMs and ERS. The incorporation of this monomer into a polymer backbone is a versatile strategy for creating a wide range of functional polymers. The sulfonic acid group can be leveraged to introduce hydrophilicity, improve dye uptake in fibers, or create ion-exchange resins.
Copolymerization is a common strategy to fine-tune the properties of polyimides and other polymers. researchgate.net By strategically combining sulfonated diamines with various non-sulfonated diamines or dianhydrides, chemists can precisely control properties such as solubility, thermal stability, and mechanical strength. researchgate.net For instance, incorporating flexible ether linkages or bulky groups can enhance the solubility of the resulting polyimides, making them easier to process into films and other forms. researchgate.net Furthermore, the creation of polymer composites, where functionalized polyimides are mixed with inorganic nanoparticles like Al₂O₃, can lead to hybrid materials with enhanced thermal stability, Young's modulus, and electrical aging performance compared to the pure polymer. researchgate.net
Role as a Building Block in Covalent Organic Frameworks (COFs)
Covalent organic frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.govrsc.org Their pre-designable structures, permanent porosity, and high surface areas make them promising materials for applications in gas storage, catalysis, and sensing. mdpi.commdpi.com
The synthesis of COFs relies on the principle of reticular chemistry, where the geometry of the molecular building blocks dictates the topology of the resulting framework. nih.gov Diamine linkers are fundamental components in the construction of many COFs, often reacting with trialdehydes through reversible imine condensation reactions to form highly ordered two-dimensional (2D) or three-dimensional (3D) networks. mdpi.comdiva-portal.org
The rational design of COFs involves selecting building blocks with specific functionalities to impart desired properties to the final material. rsc.org Using this compound as the diamine linker is a "bottom-up" functionalization approach. semanticscholar.org This strategy allows for the direct incorporation of sulfonic acid groups throughout the COF's porous structure. The resulting framework is inherently acidic, making it a candidate for applications as a solid acid catalyst. semanticscholar.org The synthesis is typically carried out under solvothermal conditions, where the reversible nature of the covalent bond formation allows for error correction and the growth of a highly crystalline material. mdpi.com Other synthetic methods, such as mechanochemical grinding and microwave-assisted synthesis, have also been developed to produce COFs. mdpi.com
While the "bottom-up" approach of using functionalized monomers is powerful, post-synthetic modification (PSM) offers an alternative and versatile route to functionalized COFs. sci-hub.sersc.org PSM involves chemically modifying a pre-existing COF, which allows for the introduction of functional groups that might not be compatible with the initial framework synthesis conditions. sci-hub.senih.gov A significant challenge in PSM is preserving the crystallinity and porosity of the parent COF. nih.gov
There are several PSM strategies:
Modification of Pendant Groups: If a COF is constructed with linkers containing reactive pendant groups (e.g., -NH₂, -OH, -N₃), these groups can be subsequently reacted to introduce new functionalities. nih.govsemanticscholar.org For example, an amine-appended COF can be acetylated to form an amide. nih.gov
Linkage Transformation: The covalent bonds that form the framework itself can sometimes be chemically transformed. For instance, an imine linkage can be oxidized to a more stable amide linkage or undergo cycloaddition reactions. researchgate.net
Linker Exchange: Taking advantage of the reversible nature of COF linkages, it is sometimes possible to exchange one of the building blocks in a fully formed COF with a new, functionalized linker from the solution. nih.govsci-hub.se This could potentially be used to introduce a linker derived from this compound into an existing framework. sci-hub.se
These PSM techniques expand the functional diversity of COFs, enabling the fine-tuning of their properties for specific, advanced applications. nih.gov
COF-Based Architectures for Proton Conduction Applications
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures that can be designed at the molecular level. The incorporation of this compound into COF architectures is a strategic approach to imbue these materials with proton conductivity. The sulfonic acid groups (-SO₃H) appended to the framework act as proton sources and facilitate the transport of protons through the ordered channels of the COF.
A notable example is the synthesis of an intrinsically sulfonated COF, designated as TpPa–SO₃H, through the solvothermal reaction of 2,4,6-triformylphloroglucinol (Tp) with 2,5-diaminobenzenesulfonic acid (Pa–SO₃H). This material exhibits stable intrinsic proton conductivity, which can be further enhanced by surface modification. For instance, coating the TpPa–SO₃H with a superabsorbent polymer like sodium polyacrylate (PANa) significantly improves its water retention and, consequently, its proton conductivity. The modified composite, PANa@TpPa–SO₃H, has demonstrated an exceptionally high proton conductivity of 2.33 × 10⁻¹ S cm⁻¹ at 80 °C and 95% relative humidity (RH).
The proton conductivity of these COF-based materials is highly dependent on both temperature and relative humidity, as detailed in the table below.
| Material | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S cm⁻¹) |
|---|---|---|---|
| TpPa–SO₃H | 80 | 95 | Data not specified |
| PANa@TpPa–SO₃H | 80 | 50 | 6.46 × 10⁻⁴ |
| PANa@TpPa–SO₃H | 80 | 95 | 2.33 × 10⁻¹ |
Integration into Energy Storage Systems (e.g., Lithium-Ion Battery Anodes)
While organic compounds are being extensively explored for energy storage applications, specific research detailing the integration of this compound as an anode material in lithium-ion batteries is not prominently available in the reviewed literature. The inherent properties of aromatic amines and sulfonic acids suggest potential applicability, but dedicated studies are required to validate performance metrics such as specific capacity, cycle life, and rate capability.
Catalytic Applications of COF-Based Solid Acid Catalysts
The sulfonic acid groups within COFs synthesized from this compound can function as active sites for catalysis, positioning these materials as efficient solid acid catalysts. nih.gov The uniform and accessible distribution of these acidic sites within the porous COF structure enhances their catalytic activity for various organic transformations. nih.gov
For example, a sulfonated two-dimensional COF has been demonstrated as an effective solid acid catalyst for biobased chemical conversions. nih.gov The catalytic performance of such materials stems from the high density of –SO₃H groups on the ordered nanochannels, which can facilitate reactions such as dehydration and condensation.
Furthermore, the introduction of sulfonic acid functional groups into COFs can induce photocatalytic activity. A COF synthesized with sulfonic acid groups, TpPa–SO₃H, has been shown to be a highly efficient photocatalyst for the reduction of CO₂ under visible light. researchgate.net After 4 hours of irradiation, this material produced 416.61 μmol g⁻¹ of CO, demonstrating excellent stability and reusability. researchgate.net
Participation in Coordination Polymer and Metal-Organic Complex Formation
The amine and sulfonic acid functionalities of this compound make it a potential ligand for the formation of coordination polymers and metal-organic complexes. However, a review of the current scientific literature does not yield specific examples of coordination polymers or metal-organic frameworks where this compound is the primary building block. Research in this area has utilized similar, but structurally distinct, ligands such as 2,5-diamino-1,4-benzenedithiol and 2,5-dihydroxybenzoquinone to create novel coordination polymers with interesting optical and magnetic properties. rsc.orgnih.gov
Advanced Intermediate in Azo Dye and Pigment Synthesis for Functional Materials
Azo dyes, characterized by the -N=N- functional group, represent the largest class of synthetic colorants used in a wide range of industries. ontosight.ainih.govresearchgate.net The synthesis of azo dyes typically involves a two-step diazotization-coupling reaction. unb.caresearchgate.net An aromatic amine is first converted into a diazonium salt, which then reacts with a coupling component, often a phenol (B47542) or another aromatic amine, to form the azo compound. unb.caresearchgate.net
This compound serves as a crucial intermediate in the synthesis of a variety of functional azo dyes and pigments. mdpi.com The presence of two amine groups allows for the formation of dis-azo dyes, while the sulfonic acid groups enhance the water solubility and influence the final color and fastness properties of the dye. researchgate.net These dyes are not only used for traditional coloring of textiles and leather but also find applications in functional materials due to their unique photophysical properties. ontosight.ainih.govresearchgate.net For instance, certain azo dyes are utilized in printing inks, biomedical research as biological stains and probes, and in the manufacturing of pigments for paints and coatings. ontosight.ainih.govresearchgate.net
The general synthetic route for azo dyes involves:
Diazotization: The aromatic amine (in this case, this compound) is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.
Coupling: The resulting diazonium salt is then reacted with a suitable coupling component (e.g., phenols, naphthols, or aromatic amines) to yield the final azo dye.
The specific color and properties of the resulting dye are determined by the chemical nature of both the diazo component and the coupling component. nih.gov
Interfacial and Surface Modification in Nanomaterials
Reductive Functionalization of Graphene Oxide
For instance, 4-hydrazinobenzenesulfonic acid (HBS), a compound with a similar aromatic sulfonic acid structure, has been successfully used for the one-step reduction and functionalization of GO. In this process, the hydrazine (B178648) group reduces the oxygen-containing functionalities on the GO surface, while the sulfonic acid group is grafted onto the graphene sheets through covalent bonding. This simultaneous reduction and functionalization improve the aqueous dispersibility of the resulting graphene material and can be tailored for applications in functional polymer nanocomposites.
The successful functionalization in such studies is typically confirmed by various characterization techniques, as summarized in the table below.
| Technique | Observation | Indication |
|---|---|---|
| X-ray Diffraction (XRD) | Increase in interlayer spacing | Successful grafting of functional groups |
| X-ray Photoelectron Spectroscopy (XPS) | Decrease in oxygen content | Reduction of graphene oxide |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of new vibrational bands corresponding to the functional groups | Covalent attachment of the functionalizing agent |
Given the structural similarities, it is highly probable that this compound could be employed in a similar fashion for the reductive functionalization of graphene oxide, opening avenues for its use in advanced nanocomposites and electronic materials.
Fabrication of Advanced Hybrid Nanocomposites
The integration of this compound and its structural isomers into advanced hybrid nanocomposites represents a significant area of materials science. The unique molecular architecture of these compounds, featuring both polymerizable amine groups and functional sulfonic acid groups, allows for the creation of highly tailored materials. The sulfonic acid moieties are particularly crucial as they can induce self-assembly, improve the dispersion of nanofillers, and enhance the physicochemical properties of the composite material through electrostatic and hydrogen-bonding interactions.
Research in this field primarily utilizes in-situ polymerization and the formation of metal-organic frameworks (MOFs) to fabricate these sophisticated materials. While direct studies on the 1,3-disulfonic acid isomer are not extensively documented, research on the closely related 2,5-diaminobenzenesulfonic acid and the principles of using sulfonated aniline-type monomers provide a clear framework for their application.
Another significant approach involves using these diaminobenzene sulfonic acids as organic linkers in the synthesis of metal-organic frameworks (MOFs). These crystalline porous materials can be designed with specific functionalities based on the chosen metal ions and organic linkers. By incorporating linkers with sulfonic acid groups, it is possible to create MOFs with high proton conductivity. These functionalized MOFs can then be used as a matrix to encapsulate other nanoparticles (e.g., magnetic Fe₃O₄ nanoparticles), forming hybrid nanocomposites. The fabrication can occur via the in-situ formation of the MOF in the presence of the nanoparticles, where surface functional groups on the nanoparticles can chelate the metal ions, enabling the MOF to grow directly on the nanoparticle surface. This creates core-shell structures with combined functionalities, such as magnetic response and catalytic activity or targeted cargo delivery.
Detailed research findings on related sulfonated monomers demonstrate the efficacy of these fabrication strategies. For instance, polyimides synthesized from the sodium salt of 2,5-diaminobenzenesulfonic acid have been used to create electrorheological suspensions, a type of field-responsive nanocomposite. mdpi.com Similarly, nanocomposites of sulfonated polyaniline and graphene have shown specific capacitance values as high as 262 F/g with excellent cycling stability, retaining over 87% of capacitance after 10,000 cycles. researchgate.net
The table below summarizes key research findings on the fabrication of hybrid nanocomposites using structurally similar sulfonated aromatic amines.
| Nanocomposite System | Sulfonated Monomer/Polymer | Fabrication Method | Key Research Findings |
| Sulfonated Polyaniline/Graphene | Sulfonated Aniline (B41778) | In-situ Polymerization | Resulted in a nanocomposite with high specific capacitance (262 F/g) and excellent cycling stability (87% retention after 10,000 cycles). researchgate.net |
| Polyimide-based ERS | Sodium Salt of 2,5-diaminobenzenesulfonic acid | High-Temperature Polycondensation | Produced polyimide particles (100-295 nm) that formed stable electrorheological suspensions (ERS) with a significant response to electric fields. mdpi.com |
| Sulfonated Graphene/Polyaniline Paper | Sulfonated Graphene / Aniline | Self-assembly via in-situ polymerization | Created flexible, free-standing papers with a ratio capacitance of 478 F/g and 88% capacitance retention after 2000 cycles. nwpu.edu.cn |
| PAn/PMAS Nanocomposite | 2-methoxyaniline-5-sulfonic acid | Chemical Synthesis | Formed a stable composite dispersion of nanofibers and nanoparticles (20-100 nm) with enhanced electrical conductivity compared to standard PAn. researchgate.net |
| s-PANI@graphene@g-C₃N₄ | Sulfonated Aniline | In-situ Polymerization | Developed a photocatalyst with significantly enhanced degradation of phenol under visible light due to efficient charge carrier migration. rsc.org |
Electrochemical and Electrorheological Phenomena
Electrochemical Response and Redox Characteristics of 2,5-Diaminobenzene-1,3-disulfonic Acid Derivatives
Derivatives of diaminobenzenesulfonic acids have been a subject of electrochemical studies, particularly in the formation of conductive polymers and as redox-active agents. The electrochemical copolymerization of 2,5-diaminobenzenesulfonic acid with aniline (B41778) has been reported to occur on IrO₂ coated titanium electrodes through cyclic voltammetry. chemicalbook.com This process indicates the ability of the diamino-sulfonic acid structure to participate in electrochemical polymerization reactions, forming novel materials with specific electroactive properties.
Further studies into related structures, such as 2,5-diamino-p-benzoquinone derivatives, have elucidated their redox characteristics. nih.gov These compounds have been investigated for their role as electron acceptors in biological systems like photosystem I (PSI). nih.gov The half-wave potentials (E½) of these derivatives, which indicate the potential at which the redox reaction is half-complete, were measured in an aprotic medium (acetonitrile). The values were found to be comparable to the midpoint potentials of electron transport carriers at the reducing site of PSI. nih.gov This suggests that the redox properties can be tuned, and these molecules can facilitate electron transfer processes. The reversible nature of the reduction at the primary electron acceptor of PSI was also noted. nih.gov The lipophilicity of these p-benzoquinone derivatives allows them to more easily access carriers within the thylakoid membrane compared to ionic electron acceptors. nih.gov
Electrorheological Performance of Suspensions Incorporating this compound-Derived Materials
Electrorheological (ER) fluids are "smart" materials that exhibit a significant change in their rheological properties, such as viscosity and yield stress, upon the application of an external electric field. mdpi.commdpi.com Research has been conducted on ER suspensions (ERS) formulated with polyimide particles derived from the sodium salt of 2,5-diaminobenzenesulfonic acid. mdpi.comnih.gov These suspensions have demonstrated a significant ER response. mdpi.comnih.gov
When an electric field is applied, the suspension transitions from a low-viscosity, Newtonian-like fluid to a high-viscosity, pseudoplastic (shear-thinning) state. nih.gov This change is attributed to the polarization of the suspended polyimide particles, which then align and form chain-like structures along the electric field lines, impeding fluid flow. nih.gov The high degree of aromaticity in the polyimide structure facilitates the formation of charge transfer complexes, which is a key factor for a strong ER response. mdpi.com
The magnitude of the ER effect is dependent on both the strength of the electric field and the concentration of the dispersed particles. mdpi.com As the particle concentration increases, the ER effect becomes more pronounced. For instance, at a concentration of 15% by mass, a 20-fold increase in shear stress was observed under an electric field of 4 kV/mm. mdpi.com Temperature also influences the suspension's properties; while an increase in temperature lowers the viscosity of the dispersing medium, the fundamental structure of the ER fluid remains, allowing for control through the simultaneous application of electric fields and temperature changes. mdpi.comnih.gov
Table 1: Effect of Electric Field and Particle Concentration on Shear Stress of Polyimide ERS
| Particle Concentration (wt%) | Electric Field Strength (kV/mm) | Shear Stress Increase (Factor) |
|---|---|---|
| 6.6 | 4 | 4x |
| 15.0 | 4 | 20x |
Investigations into Charge Transport Mechanisms and Ionic Conductivity in Polymer and COF Systems
The sulfonic acid groups inherent to this compound and its analogs are pivotal for facilitating charge transport, particularly proton (H⁺) conduction, in advanced materials like Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers with highly ordered structures that can be designed to have one-dimensional nanochannels. researchgate.netrsc.org
When functional groups like sulfonic acid (-SO₃H) are anchored to the pore walls of these COFs, they act as a source of protons and create pathways for ion transport. rsc.org For example, a COF synthesized from 1,3,5-triformylphloroglucinol and 2,5-diaminobenzene-1,4-disulfonic acid (a structural isomer of the 1,3-disulfonic acid) exhibited significant intrinsic proton conductivity. iipseries.org The well-aligned sulfonic acid groups within the pores facilitate proton conduction, which is enhanced in the presence of water (hydrous conditions). iipseries.org At 97% relative humidity and ambient temperature, this sulfonated COF achieved a proton conductivity of 3.96 × 10⁻² S cm⁻¹. iipseries.org
The charge transport mechanism in such systems often follows the Grotthuss mechanism, where protons hop along a hydrogen-bonded network of water molecules and sulfonic acid groups within the COF channels. iipseries.org In anhydrous (water-free) conditions, proton transport can still occur through hopping between adjacent sulfonic acid sites, although typically with lower conductivity. rsc.org For instance, a COF with a high density of sulfonic acid groups achieved an anhydrous proton conductivity of 1.52 × 10⁻⁴ S cm⁻¹ at 120 °C. rsc.org The ordered, porous structure of COFs provides a stable and efficient platform for developing solid-state ion conductors for various applications. researchgate.netrsc.org In broader conducting polymer systems, charge transport can also occur through the percolation of charge carriers from ordered, conducting regions through more disordered areas. nih.gov
Table 2: Proton Conductivity in Sulfonated Covalent Organic Frameworks (COFs)
| COF System | Condition | Temperature | Proton Conductivity (S cm⁻¹) |
|---|---|---|---|
| Sulfonated COF | 97% Relative Humidity | Ambient | 3.96 × 10⁻² |
| High-Density -SO₃H COF | Anhydrous | 120 °C | 1.52 × 10⁻⁴ |
Advanced Spectroscopic and Analytical Characterization of this compound
Following a comprehensive search of scientific literature and chemical databases for advanced analytical and spectroscopic data on the specific chemical compound this compound (CAS No. 6409-48-9), it has been determined that detailed experimental data for the methodologies outlined is not publicly available.
Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for each of the requested sections and subsections as stipulated in the instructions. The required detailed research findings and data tables for NMR, FT-IR, UV-Vis, Fluorescence, XRD, TGA, and SEM/AFM analyses of this compound are absent from the available literature.
Environmental Disposition and Ecotoxicological Research
Biodegradation Pathways and Microbial Interactions
Specific microbial degradation pathways for 2,5-diaminobenzene-1,3-disulfonic acid have not been well-established. Aromatic sulfonic acids are generally considered to be relatively resistant to biodegradation due to the stability of the benzene (B151609) ring and the presence of the highly polar sulfonate groups. The amino groups, however, may provide sites for initial enzymatic attack by microorganisms.
In the absence of specific studies on this compound, potential biodegradation might be inferred from research on other sulfonated aromatic compounds. For instance, the degradation of other aromatic sulfonic acids often involves initial desulfonation or oxidation of the aromatic ring. The specific enzymes and microbial consortia capable of metabolizing this compound remain to be identified.
Identification and Analysis of Degradation By-products
There is a lack of specific information identifying the degradation by-products of this compound. The potential for the formation of more persistent or toxic metabolites during incomplete biodegradation is a key area for future research. The stability of the molecule suggests that complete mineralization to carbon dioxide, water, and inorganic sulfate and nitrate may be a slow process.
Environmental Fate, Transport, and Persistence Studies
The environmental persistence of this compound is not well-documented. Its high water solubility, conferred by the two sulfonic acid groups, suggests a potential for significant mobility in aqueous environments. This could lead to its transport over long distances in surface and groundwater.
The strong acidic nature of the sulfonic acid groups means this compound will exist as an anion in most environmental compartments. This anionic nature will influence its adsorption to soil and sediment particles. Generally, anions are less strongly adsorbed to negatively charged soil surfaces, further enhancing their mobility. The stability of the aromatic structure suggests that this compound could be persistent in the environment, although further studies are needed to confirm this.
Ecotoxicological Impact Assessment of Compound and Metabolites
Given its likely persistence and mobility, there is a need for thorough ecotoxicological assessments. This would include acute and chronic toxicity testing on representative aquatic organisms such as algae, invertebrates (e.g., Daphnia), and fish. Furthermore, the toxicity of any identified degradation by-products should also be evaluated, as these may have different toxicological profiles than the parent compound.
Prospective Research Directions and Future Innovations
Elucidation of Novel Synthetic Routes and Reaction Mechanisms
Currently, detailed and novel synthetic routes specifically for 2,5-Diaminobenzene-1,3-disulfonic acid are not well-established in accessible research. The synthesis of related isomers, such as 2,4-diaminobenzenesulfonic acid, often involves the sulfonation of m-phenylenediamine (B132917) with sulfuric acid or oleum (B3057394) at high temperatures. A similar approach could theoretically be adapted for the 2,5-diamino isomer, but specific reaction conditions, catalysts, and mechanisms would need to be thoroughly investigated to optimize yield and purity, and to control the regioselectivity of the sulfonation to achieve the 1,3-disulfonic acid substitution pattern. Future research could focus on developing more efficient, selective, and scalable synthetic methodologies. Mechanistic studies, employing both computational modeling and experimental analysis, would be crucial to understand the intricacies of the sulfonation process on the 2,5-diaminobenzene scaffold.
Exploration of Unconventional Applications in Emerging Technologies
While the applications of monosulfonated diaminobenzenes are noted, particularly as dye precursors, the potential uses for this compound in emerging technologies remain largely unexplored. The presence of two amino and two sulfonic acid groups suggests a range of functionalities that could be exploited. For instance, the sulfonic acid groups could impart high proton conductivity, making the compound a candidate for investigation in proton-exchange membranes for fuel cells. The aromatic diamine structure is a common feature in high-performance polymers, suggesting its potential as a monomer for creating materials with enhanced thermal stability and mechanical properties. Further research could delve into its electrochemical properties for applications in sensors, electronic devices, or as a component in energy storage systems.
Integration within Multifunctional Material Systems
The integration of this compound into multifunctional material systems is a promising, yet uncharted, area of research. Its structure allows it to act as a cross-linking agent or a functional monomer in the creation of advanced polymers and composites. For example, its incorporation into polymer matrices could enhance properties such as flame retardancy, ion-exchange capacity, or affinity for metal ions. The compound could also be a building block for creating covalent organic frameworks (COFs) or metal-organic frameworks (MOFs), where the sulfonic acid groups could serve as catalytic sites or facilitate ion transport. Research is needed to explore its compatibility with various material systems and to characterize the properties of the resulting hybrid materials.
Contributions to Sustainable Chemistry and Green Synthesis Initiatives
The development of sustainable and green synthesis routes for this compound represents a significant opportunity for future research. Current industrial synthesis of related compounds often involves harsh conditions and strong acids. Future work could focus on developing catalytic systems that allow for sulfonation under milder conditions, the use of greener solvents, and the design of processes that minimize waste and energy consumption. Furthermore, exploring the use of this compound as a building block derived from renewable feedstocks or its application in environmentally benign processes, such as green catalysis or the development of biodegradable polymers, would align with the principles of sustainable chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
